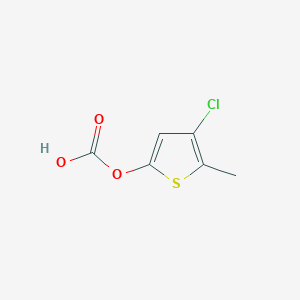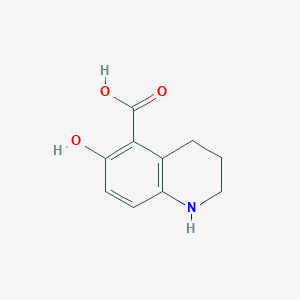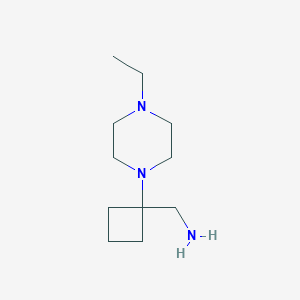
4-(2-(Aminomethyl)-1H-imidazol-5-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2-(Aminométhyl)-1H-imidazol-5-yl)benzonitrile est un composé organique complexe qui comprend à la fois un cycle imidazole et un groupe benzonitrile. Ce composé est d'un intérêt majeur en raison de ses propriétés structurales uniques, qui en font un candidat précieux pour diverses applications scientifiques et industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 4-(2-(Aminométhyl)-1H-imidazol-5-yl)benzonitrile implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la préparation du cycle imidazole, suivie de l'introduction du groupe benzonitrile. Les conditions réactionnelles nécessitent souvent des catalyseurs et des solvants spécifiques pour garantir un rendement élevé et une pureté optimale.
Méthodes de production industrielle : Dans un contexte industriel, la production de ce composé peut impliquer l'utilisation de réacteurs à flux continu pour optimiser les conditions réactionnelles et mettre le processus à l'échelle. L'utilisation de principes de chimie verte, tels que les liquides ioniques comme solvants, peut également être mise en œuvre pour minimiser l'impact environnemental .
Types de réactions:
Oxydation : Le composé peut subir des réactions d'oxydation, généralement en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents tels que l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution nucléophile sont courantes, où le groupe amino peut être remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courantes:
Oxydation : Peroxyde d'hydrogène en conditions acides.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénures d'alkyle en présence d'une base comme l'hydroxyde de sodium.
Principaux produits : Les principaux produits de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de l'imidazole, tandis que la substitution peut produire divers benzonitriles substitués .
4. Applications dans la recherche scientifique
Le 4-(2-(Aminométhyl)-1H-imidazol-5-yl)benzonitrile a une large gamme d'applications dans la recherche scientifique:
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Employé dans l'étude des interactions enzymatiques et comme sonde fluorescente dans les dosages biochimiques.
Médecine : Enquête sur son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Utilisé dans la production de matériaux avancés et comme précurseur dans la synthèse de colorants et de pigments.
5. Mécanisme d'action
Le mécanisme d'action du 4-(2-(Aminométhyl)-1H-imidazol-5-yl)benzonitrile implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle imidazole peut se coordonner avec des ions métalliques, influençant l'activité enzymatique, tandis que le groupe benzonitrile peut participer aux liaisons hydrogène et aux interactions hydrophobes. Ces interactions peuvent moduler les voies biologiques et conduire à divers effets physiologiques .
Composés similaires:
4-(Aminométhyl)benzonitrile : Partage le groupe benzonitrile mais manque du cycle imidazole.
2-(4-Aminophényl)imidazole : Contient le cycle imidazole mais diffère dans la position du groupe amino.
Unicité : Le 4-(2-(Aminométhyl)-1H-imidazol-5-yl)benzonitrile est unique en raison de la combinaison du cycle imidazole et du groupe benzonitrile, qui confère des propriétés chimiques et biologiques distinctes. Cette double fonctionnalité en fait un composé polyvalent pour diverses applications, le distinguant d'autres molécules similaires .
Applications De Recherche Scientifique
4-(2-(Aminomethyl)-1H-imidazol-5-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 4-(2-(Aminomethyl)-1H-imidazol-5-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the benzonitrile group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways and lead to various physiological effects .
Comparaison Avec Des Composés Similaires
4-(Aminomethyl)benzonitrile: Shares the benzonitrile group but lacks the imidazole ring.
2-(4-Aminophenyl)imidazole: Contains the imidazole ring but differs in the position of the amino group.
Uniqueness: 4-(2-(Aminomethyl)-1H-imidazol-5-yl)benzonitrile is unique due to the combination of the imidazole ring and benzonitrile group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar molecules .
Propriétés
Formule moléculaire |
C11H10N4 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
4-[2-(aminomethyl)-1H-imidazol-5-yl]benzonitrile |
InChI |
InChI=1S/C11H10N4/c12-5-8-1-3-9(4-2-8)10-7-14-11(6-13)15-10/h1-4,7H,6,13H2,(H,14,15) |
Clé InChI |
RNLSMWDJVSCYMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=CN=C(N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-](/img/structure/B11903217.png)
![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11903225.png)
![2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11903232.png)


![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11903251.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B11903260.png)




![Methyl 6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11903275.png)


